molecular formula C9H17Cl2N3O B1402632 2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride CAS No. 1229625-41-5

2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride

Cat. No. B1402632
M. Wt: 254.15 g/mol
InChI Key: FHVLPGQEOCJZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride (2M5P2HPDC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent with a wide range of biochemical and physiological effects.

Scientific Research Applications

Aurora Kinase Inhibition

2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride shows potential in inhibiting Aurora kinases, which may be useful in cancer treatment. (ロバート ヘンリー, ジェームズ, 2006).

Cannabinoid Receptor Antagonism

This compound has been explored as a cannabinoid receptor antagonist, potentially useful in characterizing brain cannabinoid receptor binding sites and serving as pharmacological probes. (R. Lan et al., 1999); (J. Shim et al., 2002).

Ligands for Dopamine Receptors

The compound has shown relevance as a ligand for human dopamine D4 receptors, offering insights into structure-activity relationships concerning hD4 affinity and selectivity. (M. Rowley et al., 1997).

Antibacterial Agent Synthesis

It plays a role in the synthesis of antibacterial agents, as demonstrated in various studies focusing on novel pyrazole derivatives. (Narmada Muthineni et al., 2016); (A. Alizadeh, R. Ghanbaripour, 2014).

Anticholinesterase Effects

This compound has been synthesized for evaluating anticholinesterase effects, crucial in the treatment of neurodegenerative disorders. (M. Altıntop, 2020).

Crystal Structure Analysis

Its use in crystal structure analysis aids in understanding molecular configurations and interactions, contributing to the field of molecular chemistry. (D. Richter et al., 2009).

In Vivo Binding to Cannabinoid Receptors

Studies have demonstrated the compound's ability to bind in vivo to cannabinoid CB1 receptors, making it significant in neuroscience and pharmacology research. (J. Kumar et al., 2004).

Tautomerism Studies

Its involvement in the study of tautomerism provides insights into the dynamic chemical processes and structures of compounds. (B. I. Buzykin et al., 2014).

Electrochemical Studies

The compound has been utilized in electrochemical studies, contributing to understanding its potential applications in various fields including material science. (K. Naik et al., 2013).

Cytotoxic Activity Evaluation

It has been employed in the synthesis of derivatives for evaluating cytotoxic activities against various cancer cell lines, indicating its potential in cancer research. (Ravibabu Velpula et al., 2016).

Binding Studies in Brain Research

The compound's binding properties in brain research have implications for understanding neurological processes and developing therapeutic agents. (S. Gatley et al., 1996).

Glycine Transporter 1 Inhibition

It has been identified as a potential inhibitor of the glycine transporter 1, significant in the treatment of central nervous system disorders. (Shuji Yamamoto et al., 2016).

Metabolism Studies

Its metabolism has been studied in vitro, providing valuable information on its pharmacokinetics and potential therapeutic applications. (Qiang Zhang et al., 2005).

Drug Metabolite Exposure Estimation

This compound plays a role in understanding circulating drug metabolite exposure in humans, relevant in drug development and safety evaluation. (R. Obach et al., 2018).

Antioxidant Defense Systems

It has been studied for its effects on lipid peroxidation and antioxidant defense systems in rat brains, indicating potential applications in oxidative stress and neuroprotection research. (E. Tsvetanova et al., 2006).

properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-9(13)5-8(11-12)7-3-2-4-10-6-7;;/h5,7,10-11H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVLPGQEOCJZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 2
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 3
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 4
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 5
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 6
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.